3,5-Dimethylpyrazine-2-carbaldehyde
Overview
Description
3,5-Dimethylpyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O. It is characterized by a pyrazine ring substituted with two methyl groups and an aldehyde group. This compound is known for its distinctive odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyrazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: 3,5-Dimethylpyrazine-2-carboxylic acid.
Reduction: 3,5-Dimethylpyrazine-2-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5-Dimethylpyrazine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Similar structure but with different substitution pattern.
3,5-Dimethylpyrrole-2-carboxaldehyde: Contains a pyrrole ring instead of a pyrazine ring.
Uniqueness: 3,5-Dimethylpyrazine-2-carbaldehyde is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its aldehyde group makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
3,5-dimethylpyrazine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-7(4-10)6(2)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLDHBRCQKMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-69-9 | |
Record name | 3,5-dimethylpyrazine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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